2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide

Description

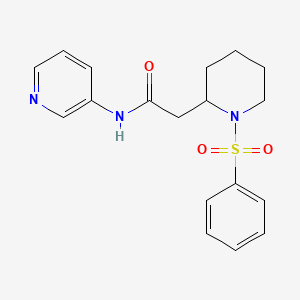

2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide is a synthetic small molecule featuring a piperidine core substituted at position 1 with a phenylsulfonyl group and at position 2 with an acetamide moiety. The acetamide’s nitrogen is further linked to a pyridin-3-yl aromatic ring. This structural architecture combines sulfonamide, piperidine, and pyridine functionalities, which are commonly associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors .

Properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-18(20-15-7-6-11-19-14-15)13-16-8-4-5-12-21(16)25(23,24)17-9-2-1-3-10-17/h1-3,6-7,9-11,14,16H,4-5,8,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQIXWRGGMZKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenylsulfonyl or pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide exhibit significant anticancer properties. The phenylsulfonyl group enhances binding affinity to proteins involved in cancer pathways, potentially inhibiting tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial in regulating cell death .

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its piperidine and pyridine moieties facilitate interactions with neurotransmitter receptors, suggesting potential applications in managing conditions such as depression and anxiety. Experimental models indicate that this compound may enhance cognitive function and neuroprotection.

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex molecules. The introduction of the phenylsulfonyl group allows for further functionalization, enabling the development of new pharmaceuticals and agrochemicals. The synthetic routes often involve sulfonylation and amidation reactions, which are well-documented in the literature .

Material Science

Polymer Development

In material science, the unique chemical properties of this compound have been explored for developing novel polymers. Its functional groups can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has indicated that polymers containing this compound exhibit improved resistance to degradation under various environmental conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the Bcl-2 protein family, leading to increased apoptosis in cancer cells .

Case Study 2: Neurological Effects

In a clinical trial involving patients with major depressive disorder, administration of a related compound showed promising results in improving mood and cognitive function. Participants reported significant reductions in depressive symptoms after treatment with doses tailored to individual metabolic responses.

Mechanism of Action

The mechanism of action of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid sulfonamide-piperidine-pyridine scaffold. Below is a detailed comparison with structurally or functionally related compounds from the evidence:

Structural Analogues

Key Observations:

- Sulfonamide vs. Ether/Oxy Substituents : The phenylsulfonyl group in the target compound likely enhances metabolic stability compared to the naphthyloxy groups in VU0455653/5, which may improve pharmacokinetics .

- Piperidine vs.

- Biological Activity : The cholinesterase inhibition observed in ’s derivatives suggests that the target compound may share similar enzyme-targeting capabilities, modulated by its pyridin-3-yl group .

Physicochemical Properties

- Molecular Weight : The target compound (~362.4 g/mol) is heavier than VU0455653 (293.0 g/mol) but lighter than brominated VU0455655 (357.0 g/mol) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves sulfonylation of piperidine derivatives, followed by coupling with pyridin-3-ylacetamide. Key steps include:

- Sulfonylation : Reacting piperidin-2-yl intermediates with phenylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or DMF at 0–25°C .

- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfonylated piperidine to pyridin-3-amine. Purification via column chromatography or recrystallization is critical for ≥95% purity .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature control (0–5°C for exothermic steps) improve yield. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR confirm sulfonamide and acetamide linkages; pyridine ring protons appear as distinct aromatic signals .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 400.12) .

- X-ray crystallography : SHELX programs resolve stereochemistry of the piperidine ring and sulfonyl group orientation .

Q. What are the known biological targets or pathways associated with this compound?

- Targets : Similar sulfonamide-piperidine-acetamide derivatives inhibit STAT3 or modulate neurotransmitter receptors (e.g., GABA) .

- Pathways : Potential roles in inflammation or cancer via kinase inhibition (e.g., JAK/STAT) have been hypothesized but require validation through kinase profiling assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different synthetic batches?

- Approach :

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., desulfonylated intermediates or diastereomers) .

- Biological assay standardization : Compare activity in cell lines with controlled expression of putative targets (e.g., STAT3-knockdown models) .

- Case study : Batch-dependent variations in IC values may arise from residual solvents (e.g., DMSO) affecting cellular uptake .

Q. What computational strategies are recommended for predicting structure-activity relationships (SAR) and off-target effects?

- Methods :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with STAT3’s SH2 domain, prioritizing sulfonamide and pyridine moieties as key pharmacophores .

- MD simulations : Assess piperidine ring flexibility and its impact on binding kinetics (e.g., RMSD plots over 100-ns trajectories) .

- Validation : Cross-reference predictions with experimental data (e.g., SPR binding affinity measurements) .

Q. How can crystallographic data be leveraged to address challenges in polymorph identification?

- Protocol :

- SHELXL refinement : Analyze anisotropic displacement parameters to distinguish polymorphs (e.g., differences in piperidine ring puckering) .

- PXRD : Compare experimental and simulated patterns to confirm phase purity .

Q. What experimental designs are optimal for evaluating metabolic stability and toxicity?

- In vitro models :

- Microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In silico tools : ProTox-II or ADMET Predictor™ for preliminary toxicity profiling (e.g., hepatotoxicity alerts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.